3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can be achieved through a multistep process involving the condensation of appropriate starting materials. One common method involves the reaction of a substituted aniline with a diketone under acidic conditions to form the pyrrole ring. This is followed by cyclization and further functionalization to introduce the hydroxyphenyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: This compound has a similar pyrrole ring structure but differs in the presence of a pyrazole ring instead of a pyrrolidine ring.
Pyrrole-2-carboxaldehydes: These compounds share the pyrrole ring but have different functional groups attached to the ring.
Uniqueness
The uniqueness of 3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid lies in its fused ring structure and the presence of both hydroxyphenyl and carboxylic acid groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research and industrial applications .
Properties
CAS No. |
1041856-78-3 |
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Molecular Formula |
C19H16N2O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-4,6-dioxo-5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C19H16N2O5/c22-12-9-5-4-8-11(12)15-13-14(16(20-15)19(25)26)18(24)21(17(13)23)10-6-2-1-3-7-10/h1-9,13-16,20,22H,(H,25,26) |
InChI Key |
XSBFBEVMMWSNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(NC3C4=CC=CC=C4O)C(=O)O |
Origin of Product |
United States |
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